Rhodiosin

Description

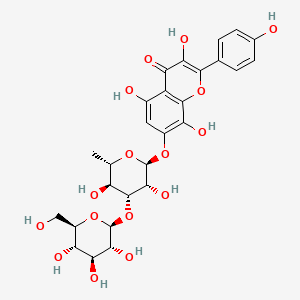

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-15(31)25(43-26-21(37)19(35)16(32)13(7-28)41-26)22(38)27(39-8)40-12-6-11(30)14-18(34)20(36)23(42-24(14)17(12)33)9-2-4-10(29)5-3-9/h2-6,8,13,15-16,19,21-22,25-33,35-38H,7H2,1H3/t8-,13+,15-,16+,19-,21+,22+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBBQBYCUTXTJQ-ULMXTSOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318608 | |

| Record name | Rhodiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86831-54-1 | |

| Record name | Rhodiosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86831-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodiosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086831541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHODIOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFG0D2RH6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rhodiosin natural sources and variability

An In-depth Technical Guide to Rhodiosin: Natural Sources, Variability, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This compound, a flavonoid glycoside, is a significant bioactive constituent found predominantly in plants of the Rhodiola genus, most notably Rhodiola rosea. This document provides a comprehensive overview of the natural sources of this compound, the inherent variability in its content, detailed analytical methodologies for its quantification, and an exploration of its potential therapeutic signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily isolated from the roots and rhizomes of Rhodiola rosea L. (Crassulaceae), a perennial flowering plant that grows in the cold, mountainous regions of Europe and Asia.[1][2] While other Rhodiola species may contain related flavonoids, R. rosea is considered the principal source of this compound.[1] Within the plant, the concentration of this compound can vary significantly between the rhizomes and the roots, with roots generally exhibiting higher flavonoid content.[3][4]

Variability in this compound Content

The concentration of this compound in Rhodiola rosea is subject to considerable variation, influenced by a range of genetic and environmental factors. This variability is a critical consideration for the standardization of R. rosea extracts for both research and commercial purposes.

Factors Influencing this compound Content:

-

Plant Provenance: Studies have demonstrated significant differences in the this compound content of R. rosea cultivated in different geographical locations.[3][4]

-

Plant Part: As previously mentioned, the roots typically contain higher concentrations of flavonoids, including this compound, compared to the rhizomes.[3][4]

-

Plant Age and Harvest Time: The age of the plant and the season of harvest can impact the accumulation of secondary metabolites, including this compound.

-

Extraction Method: The choice of solvent and extraction technique plays a crucial role in the yield of this compound. Ethanolic extracts, particularly with 70-90% ethanol, have been shown to be most effective for extracting this compound.[3][4][5]

Quantitative Data on this compound Content

The following table summarizes the quantitative data on this compound content as reported in the scientific literature.

| Plant Material | Plant Part | Geographic Origin/Cultivation | This compound Content | Analytical Method | Reference |

| Rhodiola rosea | Rhizome and Root | Homogenously cultivated plants of different provenances | 760–6300 µg/mL extract (this compound + Herbacetin), corresponding to approx. 0.5–4.2% (w/w) in the dry drug | RP-HPLC | [3][4][5] |

| Rhodiola rosea | Rhizome | Western Siberia | Mean concentration of total phenolic compounds (including this compound) was 1429.27 ± 113.52 mg/100 g | HPLC | [6] |

| Rhodiola rosea | Root | Western Siberia | Mean concentration of total phenolic compounds (including this compound) was 1762.61 ± 173.59 mg/100 g | HPLC | [6] |

Experimental Protocols

Extraction of this compound from Rhodiola rosea

The following protocol is a generalized procedure based on methodologies reported in the literature for the efficient extraction of this compound.[3][4][5]

Materials:

-

Dried and powdered Rhodiola rosea root and/or rhizome material.

-

70% Ethanol (v/v).

-

Maceration apparatus or sonicator.

-

Filtration system (e.g., Whatman filter paper).

-

Rotary evaporator.

Procedure:

-

Weigh a known amount of the powdered plant material.

-

Add a sufficient volume of 70% ethanol to the plant material (e.g., a 1:10 solid-to-solvent ratio).

-

Macerate or sonicate the mixture for a defined period (e.g., 30-60 minutes).

-

Filter the extract to separate the solid plant material from the liquid.

-

Repeat the extraction process on the plant residue to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

-

The resulting crude extract can be used for further purification or direct analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section outlines a typical HPLC method for the quantitative analysis of this compound.[3][7]

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (acidified with formic acid). A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10-20 µL.

Standard Preparation:

-

Accurately weigh a known amount of pure this compound standard.

-

Dissolve the standard in a suitable solvent (e.g., methanol or the initial mobile phase composition) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

Sample Preparation:

-

Dissolve a known amount of the dried extract in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantification:

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of isolated compounds like this compound.[3][7]

Sample Preparation:

-

Dissolve the purified this compound sample in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

NMR Experiments:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure of the glycoside and the flavonoid core.

The chemical shifts and coupling constants obtained from these experiments are compared with published data for this compound to confirm its identity.

Signaling Pathways and Potential Therapeutic Effects

While research on the specific molecular targets of this compound is ongoing, studies on Rhodiola rosea extracts and its other major constituents, such as salidroside, provide insights into the potential signaling pathways that this compound may modulate. The primary therapeutic effects associated with R. rosea are its adaptogenic, anti-inflammatory, and neuroprotective properties.

Anti-inflammatory Signaling Pathway

Chronic inflammation is implicated in a wide range of diseases. Compounds from R. rosea have been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB and MAPK signaling pathways.

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

This compound may inhibit the activation of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes. Additionally, it may inhibit the MAPK pathway, which also plays a role in activating pro-inflammatory transcription factors.

Neuroprotective Signaling Pathway

The neuroprotective effects of Rhodiola rosea are attributed to its antioxidant and anti-apoptotic properties. The PI3K/Akt signaling pathway is a key regulator of cell survival and is a likely target for the neuroprotective actions of this compound.

Caption: Potential neuroprotective signaling pathway involving this compound.

This compound may promote neuronal survival by activating the PI3K/Akt pathway. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins like Bad, leading to the stabilization of the mitochondrial membrane and the prevention of cytochrome c release. This, in turn, inhibits the activation of the caspase cascade and subsequent apoptosis.

Experimental Workflows

The following diagrams illustrate the logical workflow for the extraction, quantification, and structural elucidation of this compound.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound stands out as a key bioactive compound in Rhodiola rosea with significant therapeutic potential. Understanding its natural sources, the factors influencing its concentration, and robust analytical methods for its quantification are paramount for consistent research and the development of standardized herbal products. Further investigation into the specific molecular mechanisms of this compound will be crucial in unlocking its full potential in drug discovery and development. This guide provides a foundational technical overview to aid researchers in this endeavor.

References

- 1. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of Rhodiola, salidroside, tyrosol and triandrin in isolated neuroglial cells: an interactive pathway analysis of the downstream effects using RNA microarray data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The signaling pathway of rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the anti‑oxidative mechanisms of Rhodiola rosea in ameliorating myocardial fibrosis through network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective effects of ethanolic extract from dry Rhodiola rosea L. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]

The Rhodiosin Biosynthetic Pathway in Rhodiola rosea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of rhodiosin, a key bioactive flavonoid glycoside found in Rhodiola rosea. The document details the enzymatic steps, presents quantitative data on metabolite abundance, outlines detailed experimental protocols for analysis, and illustrates the regulatory signaling pathways involved.

The Biosynthetic Pathway of this compound

This compound, a herbacetin derivative, is synthesized via the flavonoid branch of the phenylpropanoid pathway. While the complete enzymatic sequence specifically for this compound in Rhodiola rosea is yet to be fully elucidated, the pathway can be inferred from the well-established general flavonoid biosynthesis pathway in plants. The proposed pathway involves the formation of the aglycone herbacetin, followed by glycosylation.

The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin.

Naringenin is a crucial branch-point intermediate. It is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Subsequently, flavonol synthase (FLS) catalyzes the formation of the flavonol kaempferol from dihydrokaempferol. To form herbacetin, an additional hydroxylation at the 8-position of kaempferol is required, likely catalyzed by a specific flavonoid 8-hydroxylase .

The final step in this compound biosynthesis is the glycosylation of herbacetin. A specific UDP-dependent glycosyltransferase (UGT) is responsible for transferring a sugar moiety (glucose and rhamnose) to the herbacetin backbone to form this compound. While a UGT from R. rosea has been identified for salidroside biosynthesis, the specific enzyme for this compound remains to be characterized.[1]

Quantitative Data

The concentration of this compound and its aglycone, herbacetin, can vary significantly depending on the plant part, geographical origin, and extraction method. The following tables summarize quantitative data from various studies.

Table 1: Content of this compound and Herbacetin in Rhodiola rosea

| Plant Part | Compound | Content Range (µg/mL of extract) | Content Range (% w/w of dry drug) | Reference |

| Rhizome | This compound + Herbacetin | 760 - 6300 | 0.5 - 4.2 | [2][3] |

| Root | This compound + Herbacetin | - | - | [2][3] |

| Rhizome | This compound | - | - | [4][5] |

| Root | This compound | - | - | [4][5] |

| Rhizome | Herbacetin | - | - | [4][5] |

| Root | Herbacetin | - | - | [4][5] |

Table 2: Influence of Extraction Solvent on this compound and Herbacetin Yield [3]

| Solvent | Plant Part | This compound (µg/mL) | Herbacetin (µg/mL) |

| Water | Rhizome | ~200 | ~20 |

| 30% Ethanol | Rhizome | ~400 | ~40 |

| 50% Ethanol | Rhizome | ~600 | ~60 |

| 70% Ethanol | Rhizome | ~800 | ~80 |

| 90% Ethanol | Rhizome | ~750 | ~75 |

| Water | Root | ~500 | ~50 |

| 30% Ethanol | Root | ~1000 | ~100 |

| 50% Ethanol | Root | ~1500 | ~150 |

| 70% Ethanol | Root | ~2000 | ~200 |

| 90% Ethanol | Root | ~1800 | ~180 |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of the this compound biosynthetic pathway.

Extraction and Quantification of this compound and Herbacetin

Objective: To extract and quantify this compound and herbacetin from Rhodiola rosea plant material.

Protocol:

-

Sample Preparation: Dry the plant material (rhizomes or roots) at 45°C for 5 days and grind to a fine powder (0.15-0.8 mm particle size).[2]

-

Extraction: Macerate 1 g of the powdered plant material in 5 mL of 70% ethanol for 5 days at room temperature with shaking.[2]

-

Sample Clarification: Centrifuge the extract at 3000 x g for 10 minutes and filter the supernatant through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

System: Waters HPLC system with a W600 pump, a W600 controller, and a Waters 2487 dual-channel UV detector.[2]

-

Column: Kinetex XB-C18 (5 µm, 250 × 4.6 mm).[2]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

0-1 min: 17% B

-

1-11 min: Gradient to 28% B

-

11-16 min: Gradient to 50% B

-

Followed by a methanol wash and re-equilibration.[2]

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[4]

-

Retention Times: this compound (~35.5 min), Herbacetin (~36.2 min).[4]

-

-

Quantification: Use an external standard calibration curve with purified this compound and herbacetin standards.

Flavonol Synthase (FLS) Enzyme Assay (Adapted)

Objective: To measure the activity of flavonol synthase, a key enzyme in herbacetin biosynthesis.

Protocol:

-

Enzyme Extraction: Homogenize 1 g of fresh R. rosea tissue in 5 mL of ice-cold extraction buffer (0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA, 14 mM 2-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone). Centrifuge at 12,000 x g for 20 minutes at 4°C and use the supernatant as the crude enzyme extract.

-

Reaction Mixture (100 µL total volume):

-

50 µL crude enzyme extract

-

20 µL 50 mM Dihydrokaempferol (substrate) in DMSO

-

10 µL 10 mM 2-oxoglutarate

-

10 µL 10 mM Ascorbate

-

5 µL 2 mM FeSO₄

-

5 µL 0.1 M Tris-HCl buffer (pH 7.5)

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 20 µL of 2 M HCl.

-

Product Extraction: Extract the flavonol product (kaempferol/herbacetin) with 200 µL of ethyl acetate.

-

Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze by HPLC as described in section 3.1.

UDP-Glycosyltransferase (UGT) Enzyme Assay (Adapted)[2]

Objective: To measure the activity of glycosyltransferases involved in the final step of this compound biosynthesis.

Protocol:

-

Enzyme Extraction: Follow the same procedure as for the FLS enzyme assay (section 3.2).

-

Reaction Mixture (50 µL total volume):

-

20 µg of crude protein extract

-

0.2 mM Herbacetin (substrate) in DMSO

-

2.5 mM UDP-glucose or UDP-rhamnose (sugar donor)

-

100 mM Tris-HCl (pH 7.5)

-

0.1% (v/v) β-mercaptoethanol

-

-

Incubation: Incubate at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 50 µL of methanol.

-

Analysis: Analyze the formation of glycosylated herbacetin (this compound) by HPLC as described in section 3.1.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated by a complex network of signaling pathways in response to both developmental cues and environmental stimuli.

Transcriptional Regulation: The expression of flavonoid biosynthetic genes is primarily controlled by a complex of transcription factors, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. These proteins form a regulatory complex (MBW complex) that binds to the promoters of the biosynthetic genes, thereby activating their transcription.

Environmental Factors:

-

Light (UV-B Radiation): UV-B light is a potent inducer of flavonoid biosynthesis. The photoreceptor UVR8 perceives the UV-B signal and initiates a signaling cascade that leads to the stabilization and activation of the HY5 transcription factor. HY5, in turn, promotes the expression of the MBW complex components, leading to increased flavonoid production as a protective mechanism against UV damage.

-

Hormonal Regulation: Plant hormones such as jasmonic acid (JA) and gibberellic acid (GA) are also known to influence flavonoid biosynthesis. JA generally acts as a positive regulator, while GA can have both positive and negative effects depending on the specific context.

References

- 1. Identification of a novel UDP-glycosyltransferase gene from Rhodiola rosea and its expression during biotransformation of upstream precursors in callus culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

mechanism of action of Rhodiosin on HIF-1α

An In-depth Technical Guide to the Mechanism of Action of Rhodiosin on HIF-1α

Executive Summary

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, playing a pivotal role in angiogenesis, metabolic reprogramming, and cell survival. Its activity is tightly controlled, primarily through oxygen-dependent proteasomal degradation. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation. This compound, a bioactive compound isolated from Rhodiola species, has been identified as a modulator of the HIF-1α pathway. This document provides a comprehensive technical overview of the mechanism by which this compound stabilizes HIF-1α, based on current scientific findings. Evidence indicates that this compound acts post-transcriptionally, inhibiting the degradation of HIF-1α protein under normoxic conditions without altering its mRNA levels.

Core Mechanism of Action: Inhibition of HIF-1α Degradation

The primary involves the inhibition of its VHL-mediated proteasomal degradation under normoxic conditions. This leads to the stabilization and accumulation of the HIF-1α protein, which can then activate downstream hypoxia-responsive genes.

The Canonical HIF-1α Degradation Pathway

Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This process is initiated by the hydroxylation of specific proline residues (Pro-402 and Pro-564 in humans) within the oxygen-dependent degradation domain (ODDD) of the HIF-1α protein[1][2]. This reaction is catalyzed by PHD enzymes, which require oxygen, Fe(II), and 2-oxoglutarate as co-substrates[3][4].

Once hydroxylated, HIF-1α is recognized by the von Hippel-Lindau tumor suppressor protein (VHL), which is the substrate recognition component of an E3 ubiquitin ligase complex[1][2][5][6]. The VHL complex polyubiquitinates HIF-1α, marking it for immediate degradation by the 26S proteasome[6][7][8]. This keeps HIF-1α levels low in normoxic cells. Under hypoxia, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation and subsequent degradation, leading to its stabilization and activation[7][8].

This compound-Mediated Stabilization of HIF-1α

Experimental evidence suggests that this compound interferes with the canonical degradation pathway. Studies using murine microglial (BV-2) and rat pheochromocytoma (PC-12) cells have shown that treatment with this compound leads to a significant increase in HIF-1α protein levels under normoxic conditions[9]. Crucially, this effect is not accompanied by an increase in HIF-1α mRNA levels, indicating that this compound acts at a post-transcriptional level, either by enhancing protein translation or, more likely, by inhibiting its degradation[9].

Molecular docking simulations predict a direct binding interaction between this compound and the HIF-1α protein, with a binding energy of -5.2 kcal/mol[9]. This interaction may sterically hinder the access of PHD enzymes or the VHL complex to the ODD of HIF-1α, thereby preventing its hydroxylation and/or ubiquitination and subsequent degradation. By blocking this critical step, this compound effectively stabilizes HIF-1α, allowing it to accumulate in the cell even in the presence of oxygen.

Quantitative Data

The effects of this compound on HIF-1α have been quantified through molecular docking studies and cell-based assays.

Table 1: Molecular Docking and Cellular Viability

| Parameter | Value | Cell Line | Source |

| Binding Energy (HIF-1α) | -5.20 kcal/mol | N/A | [9] |

| IC50 | 959.74 ± 10.24 µM | BV-2 | [9][10] |

| IC50 | 159.28 ± 8.89 µM | PC-12 | [9][10] |

Table 2: Effect on HIF-1α Protein Levels under Normoxia

| Treatment | Fold Increase in HIF-1α Protein | Cell Line | Source |

| This compound (10 µM) | 2.5-fold | BV-2 | [9][10] |

| This compound (10 µM) | 2.8-fold | PC-12 | [9][10] |

Key Experimental Protocols

The investigation into this compound's mechanism of action on HIF-1α relies on a combination of in silico and in vitro techniques.

Molecular Docking

-

Objective: To predict the binding affinity and interaction between this compound and the HIF-1α protein.

-

Protocol:

-

The 3D structure of the HIF-1α protein is obtained from a protein data bank.

-

The 3D structure of this compound is generated and optimized.

-

Computational docking software, such as AutoDock, is used to predict the binding poses of this compound within the HIF-1α structure.

-

The binding energy for the most stable conformation is calculated to estimate the strength of the interaction[9].

-

Cell Culture and Treatment

-

Objective: To maintain cell lines for testing the effects of this compound.

-

Protocol:

-

Murine microglial (BV-2) or rat pheochromocytoma (PC-12) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded into multi-well plates.

-

Cells are treated with varying concentrations of this compound or a vehicle control for specified time periods under normoxic (21% O2) or hypoxic (e.g., 5% O2) conditions[9][11].

-

Western Blotting

-

Objective: To measure the relative abundance of HIF-1α protein.

-

Protocol:

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for HIF-1α.

-

A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensity[9][11].

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the relative expression of HIF-1α mRNA.

-

Protocol:

-

Total RNA is extracted from treated cells using a reagent like TRIzol[9].

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using primers specific for the HIF-1α gene and a reference gene (e.g., β-actin).

-

The relative expression of HIF-1α mRNA is calculated using the ΔΔCt method.

-

Involvement of Other Signaling Pathways

While the direct inhibition of the VHL-mediated degradation pathway is the core mechanism, other signaling pathways are known to regulate HIF-1α synthesis and activity, often in an oxygen-independent manner. These include the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway[12][13][14][15]. The PI3K/Akt/mTOR pathway primarily enhances the translation of HIF-1α mRNA into protein[14][16][17]. The MAPK/ERK pathway can increase the transactivation activity of HIF-1α[15][18]. While some studies have linked Rhodiola extracts to these pathways, further research is required to determine if this compound specifically engages these cascades in its regulation of HIF-1α.

Conclusion and Future Directions

The available evidence strongly supports a mechanism whereby this compound stabilizes HIF-1α by inhibiting its oxygen-dependent degradation. This post-transcriptional regulation leads to the accumulation of HIF-1α protein under normoxic conditions. This action presents significant therapeutic potential, particularly in conditions where upregulation of HIF-1α and its downstream targets could be beneficial, such as in ischemic diseases or for altitude adaptation.

For drug development professionals, this compound serves as a valuable lead compound. Future research should focus on:

-

Direct Target Identification: Confirming the direct binding of this compound to HIF-1α and identifying the specific binding site.

-

Enzymatic Assays: Determining whether this compound directly inhibits the enzymatic activity of PHDs.

-

VHL Interaction Studies: Investigating if this compound disrupts the interaction between hydroxylated HIF-1α and VHL using co-immunoprecipitation assays[1].

-

In Vivo Efficacy: Evaluating the effects of this compound on HIF-1α stabilization and target gene expression in animal models of relevant diseases.

References

- 1. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Imaging of Hypoxia-Inducible Factor 1α and von Hippel-Lindau Interaction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl-hydroxylase 3: evolving roles for an ancient signaling protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The interaction of the von Hippel-Lindau tumor suppressor and heterochromatin protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding molecular mechanisms of Rhodiola rosea for the treatment of acute mountain sickness through computational approaches (a STROBE-compliant article) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptional activation of HIF-1 by a ROS-ERK axis underlies the resistance to photodynamic therapy | PLOS One [journals.plos.org]

- 9. Salidroside orchestrates metabolic reprogramming by regulating the Hif-1α signalling pathway in acute mountain sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salidroside orchestrates metabolic reprogramming by regulating the Hif-1α signalling pathway in acute mountain sickness - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxygen-independent regulation of HIF-1: novel involvement of PI3K/AKT/mTOR pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Action Sites and Clinical Application of HIF-1α Inhibitors | MDPI [mdpi.com]

- 14. PI3K/Akt and HIF-1 signaling pathway in hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]

Rhodiosin: A Dual Modulator of Metabolic and Neurological Pathways

A Technical Whitepaper on the Dual Inhibitory Action of Rhodiosin against CYP2D6 and Acetylcholinesterase

For Immediate Distribution

[CITY, State, November 5, 2025] – This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted pharmacological properties of this compound, a natural flavonoid glycoside. This compound demonstrates significant inhibitory activity against two critical enzymes: Cytochrome P450 2D6 (CYP2D6), a key player in drug metabolism, and Acetylcholinesterase (AChE), an essential enzyme in the cholinergic nervous system. Furthermore, emerging evidence suggests this compound's involvement in the neuroprotective HIF-1α signaling pathway. This guide will detail the quantitative inhibitory data, experimental methodologies, and relevant cellular pathways associated with this compound's activity.

Executive Summary

This compound, a compound isolated from plants of the Rhodiola genus, presents a compelling profile as a dual inhibitor of CYP2D6 and AChE. Its potent, non-competitive inhibition of CYP2D6 suggests a high potential for drug-drug interactions, a critical consideration in polypharmacy. Simultaneously, its inhibition of AChE points towards potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease, where cholinergic deficits are a key pathological feature. This whitepaper consolidates the available scientific data on this compound, offering a comprehensive resource for further investigation and drug development endeavors.

Quantitative Inhibition Data

The inhibitory potency of this compound against CYP2D6 has been quantitatively determined, providing crucial parameters for assessing its pharmacological activity.

| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Cytochrome P450 2D6 (CYP2D6) | This compound | 0.761 | 0.769 | Non-competitive | [1][2] |

| Acetylcholinesterase (AChE) | This compound | Data Not Available | Data Not Available | - |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound's inhibitory activities are provided below.

CYP2D6 Inhibition Assay

This protocol outlines the in vitro assessment of CYP2D6 inhibition using human liver microsomes.

Objective: To determine the inhibitory potential and kinetics of this compound on CYP2D6-mediated metabolism.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound

-

Dextromethorphan (CYP2D6 substrate)

-

Dextrorphan (metabolite)

-

Quinidine (positive control inhibitor)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (for quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Microsomal Incubation: A reaction mixture is prepared containing human liver microsomes, phosphate buffer, and varying concentrations of this compound or quinidine.

-

Pre-incubation: The mixture is pre-incubated at 37°C to allow for any potential time-dependent inhibition.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the CYP2D6 substrate, dextromethorphan.

-

Incubation: The reaction is incubated at 37°C for a specified time, allowing for the metabolism of dextromethorphan to dextrorphan.

-

Termination of Reaction: The reaction is stopped by the addition of a quenching solvent, typically cold acetonitrile.

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Quantification: The concentration of the metabolite, dextrorphan, is quantified using a validated LC-MS/MS method.

-

Data Analysis: The rate of dextrorphan formation is used to determine the percentage of enzyme activity remaining at each this compound concentration. IC50 values are calculated by fitting the data to a dose-response curve. Kinetic parameters (Ki) and the mode of inhibition are determined using Lineweaver-Burk plots.[1][2]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes the colorimetric method for measuring AChE activity and its inhibition.

Objective: To quantify the inhibitory effect of this compound on AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

-

This compound

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and various concentrations of this compound in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (this compound) or a positive control.

-

Enzyme Addition: Add the AChE solution to each well and incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate to all wells.

-

Colorimetric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured kinetically at 412 nm using a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the rate of the uninhibited enzyme. IC50 values are then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the experimental processes and the implicated signaling pathway are provided below using the DOT language for Graphviz.

Caption: Workflow for the in vitro CYP2D6 inhibition assay.

Caption: Workflow for the AChE inhibition assay using Ellman's method.

HIF-1α Signaling Pathway

This compound has been shown to regulate the protective effect of the central nervous system by affecting the HIF-1α signaling pathway.[3] Under hypoxic (low oxygen) conditions, the α subunit of the Hypoxia-Inducible Factor 1 (HIF-1) is stabilized. It then translocates to the nucleus and dimerizes with the β subunit. This complex binds to Hypoxia Response Elements (HREs) on DNA, initiating the transcription of genes that promote cell survival, angiogenesis, and other adaptive responses to hypoxia. This compound's interaction with this pathway may contribute to its observed neuroprotective effects.

Caption: Simplified HIF-1α signaling pathway and the putative role of this compound.

Conclusion and Future Directions

This compound exhibits a significant dual inhibitory action against CYP2D6 and AChE, positioning it as a molecule of high interest for both drug metabolism studies and neuropharmacology. The potent, non-competitive inhibition of CYP2D6 warrants further investigation into its potential for clinically relevant drug interactions. The AChE inhibitory activity, coupled with its influence on the HIF-1α signaling pathway, suggests a promising avenue for the development of novel neuroprotective agents.

Future research should focus on elucidating the precise molecular interactions of this compound with both enzymes, conducting in vivo studies to validate the observed in vitro effects, and exploring the full therapeutic potential of this natural compound in relevant disease models. This technical guide serves as a foundational resource to stimulate and support these critical next steps in the scientific exploration of this compound.

References

A Technical Guide to the Antioxidant and Neuroprotective Properties of Rhodiosin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodiosin, a flavonoid glycoside found in Rhodiola rosea, is emerging as a compound of significant interest for its potential therapeutic applications in neurodegenerative diseases.[1][2] While research on the isolated compound is still developing, studies on Rhodiola extracts, where this compound is a primary flavonoid constituent, provide compelling evidence for its antioxidant and neuroprotective mechanisms.[2] This document synthesizes the current preclinical evidence, detailing the molecular pathways, experimental models, and quantitative data associated with this compound and its parent extract. The primary mechanisms of action appear to involve the modulation of endogenous antioxidant systems, particularly the Keap1-Nrf2 pathway, and the inhibition of inflammatory and apoptotic cascades, such as the MAPK pathway.[3][4] This guide aims to provide a comprehensive technical overview to support further research and drug development efforts centered on this compound.

Introduction to this compound

This compound is a flavonol glycoside, specifically a derivative of herbacetin, identified as a major flavonoid component in the roots and rhizomes of Rhodiola rosea L. (Crassulaceae).[2] This plant, also known as "golden root," has a long history of use in traditional medicine as an adaptogen for combating stress and enhancing cognitive and physical performance.[5] Modern pharmacological studies have focused on its bioactive constituents, including phenylethanoids (e.g., salidroside), phenylpropanoids (e.g., rosavins), and flavonoids like this compound.[1][2] These compounds are believed to contribute to the plant's wide range of therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities.[5][6] Given the central role of oxidative stress and inflammation in the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke, compounds like this compound that can mitigate these processes are valuable candidates for therapeutic development.[5][6]

Antioxidant Mechanisms of Action

The antioxidant properties of Rhodiola constituents are a cornerstone of their neuroprotective effects. These actions are mediated through both direct radical scavenging and, more significantly, the upregulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

Like other flavonoids, this compound possesses multiple hydroxyl groups that are responsible for its radical scavenging properties.[2] Extracts of Rhodiola rosea, rich in flavonoids and other phenolic compounds, have demonstrated significant free-radical scavenging activity in various assays.[1][7]

Activation of the Keap1-Nrf2 Signaling Pathway

A critical mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of Phase II detoxifying enzymes and antioxidant proteins like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPx).[9]

Studies involving Rhodiola extracts and their components have shown potent activation of this pathway. Molecular docking studies have revealed that compounds like rosavin and salidroside have strong binding affinities with the Keap1 protein, suggesting they act as agonists that disrupt the Keap1-Nrf2 interaction.[4][10] This leads to increased expression of antioxidant enzymes and a reduction in oxidative stress markers.

References

- 1. Neuroprotective effects of ethanolic extract from dry Rhodiola rosea L. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Potential of Rhodiola Heterodonta Extract: Activation of Nrf2 Pathway Via Integrative In Vivo and In Silico Studies | Trends in Sciences [tis.wu.ac.th]

- 5. Preclinical Evidence and Possible Mechanisms of Rhodiola rosea L. and Its Components for Ischemic Stroke: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodiola rosea L. and Alzheimer's Disease: From Farm to Pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. View of Antioxidant Potential of Rhodiola Heterodonta Extract: Activation of Nrf2 Pathway Via Integrative In Vivo and In Silico Studies | Trends in Sciences [tis.wu.ac.th]

Methodological & Application

Application Note: Quantitative Determination of Rhodiosin in Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rhodiosin in plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of this compound, a bioactive flavonoid glycoside found in Rhodiola rosea. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method has been developed based on established bioanalytical principles and provides the necessary detail for implementation in a laboratory setting.

Introduction

This compound {herbacetin-7-O-(3″-O-glucosyl)-rhamnoside} is a key flavonoid constituent of Rhodiola rosea, a plant known for its adaptogenic properties.[1] As interest in the therapeutic potential of Rhodiola rosea and its individual compounds grows, robust analytical methods are required to characterize their behavior in biological systems. This LC-MS/MS protocol provides a reliable tool for the quantification of this compound in plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Quercetin-3-O-glucoside (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (e.g., rat, human)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Quercetin-3-O-glucoside in 50% methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-1.0 min: 5% B

-

1.0-5.0 min: 5% to 95% B

-

5.0-6.0 min: 95% B

-

6.1-8.0 min: 5% B (re-equilibration)

-

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. The detection is carried out using Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometric Parameters for this compound and Internal Standard

| Parameter | This compound | Quercetin-3-O-glucoside (IS) |

| Ionization Mode | ESI Negative | ESI Negative |

| Precursor Ion (m/z) | 609.1 | 463.1 |

| Product Ion (m/z) | 301.0 | 300.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | Optimized for the specific instrument (typically 25-40) | Optimized for the specific instrument (typically 20-35) |

| Declustering Potential (V) | Optimized for the specific instrument | Optimized for the specific instrument |

Note: The deprotonated molecule [M-H]⁻ is used as the precursor ion. The product ion for this compound corresponds to the herbacetin aglycone after the loss of the glucosyl-rhamnoside moiety.[2] The product ion for the internal standard corresponds to the quercetin aglycone.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[3] The following parameters should be assessed:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.

-

Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (this compound/IS) against the concentration of this compound. A linear range suitable for the intended pharmacokinetic study should be established (e.g., 1-1000 ng/mL). The correlation coefficient (r²) should be >0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (RSD%) should not exceed 15% (20% for LLOQ).

-

Recovery and Matrix Effect: Extraction recovery should be consistent and reproducible. The matrix effect should be evaluated to ensure that endogenous plasma components do not suppress or enhance the ionization of the analyte and IS.

-

Stability: The stability of this compound in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 2: Representative Quantitative Data Summary (Hypothetical)

| Validation Parameter | Low QC (5 ng/mL) | Medium QC (50 ng/mL) | High QC (500 ng/mL) |

| Intra-day Precision (RSD%) | 8.2 | 5.5 | 4.1 |

| Intra-day Accuracy (%) | 105.3 | 101.8 | 98.7 |

| Inter-day Precision (RSD%) | 10.1 | 7.3 | 6.2 |

| Inter-day Accuracy (%) | 103.5 | 100.5 | 99.1 |

| Mean Extraction Recovery (%) | 88.5 | 91.2 | 90.4 |

| Matrix Factor (IS Normalized) | 0.98 | 1.03 | 1.01 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Overall workflow for the LC-MS/MS analysis of this compound in plasma.

Caption: Fragmentation pathway of this compound in negative ion ESI-MS/MS.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic and other related studies in the field of drug discovery and development. Proper method validation is crucial before its application to the analysis of study samples.

References

- 1. LC-MS Profile, Gastrointestinal and Gut Microbiota Stability and Antioxidant Activity of Rhodiola rosea Herb Metabolites: A Comparative Study with Subterranean Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

Application Notes and Protocols: Rhodiosin as a Quality Control Marker for Rhodiola Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodiola rosea L. (Crassulaceae), commonly known as golden root, is a valued medicinal plant with adaptogenic properties, traditionally used to combat fatigue and enhance physical and mental performance.[1] The quality and efficacy of Rhodiola extracts are dependent on the concentration of specific bioactive compounds. While salidroside and rosavins are the established markers for standardization, recent research highlights the significance of other constituents, such as the flavonoid rhodiosin.[2][3]

This compound (herbacetin 7-O-(3''-O-β-D-glucopyranosyl-α-L-rhamnopyranoside)) has been identified as a major flavonoid in Rhodiola rosea and its presence is a key indicator of authentic R. rosea extracts.[2][3] Its quantification can serve as an additional, crucial parameter for comprehensive quality control, helping to ensure the consistency, purity, and proper species identification of Rhodiola products.[2][3] Furthermore, this compound exhibits notable biological activities, including the modulation of the HIF-1α signaling pathway and inhibition of enzymes such as cytochrome P450 2D6 (CYP2D6) and acetylcholinesterase (AChE), suggesting it contributes to the overall therapeutic effects of Rhodiola extracts.[4][5][6]

These application notes provide detailed protocols for the extraction and quantification of this compound in Rhodiola extracts, summarize relevant quantitative data, and illustrate associated biological pathways.

Experimental Protocols

Extraction of this compound from Rhodiola Raw Material

This protocol describes an efficient method for extracting this compound from dried and powdered Rhodiola rosea rhizomes and roots.

Materials and Equipment:

-

Dried Rhodiola rosea rhizome or root powder

-

70-90% Ethanol (v/v)

-

Analytical balance

-

Grinder or mill

-

Shaker or sonicator

-

Centrifuge

-

Filtration apparatus (e.g., filter paper or 0.45 µm syringe filter)

-

Rotary evaporator (optional)

Protocol:

-

Sample Preparation: Grind the dried Rhodiola rhizomes or roots into a fine powder.

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material.

-

Add 20 mL of 70-90% ethanol. Studies indicate that 70-90% ethanol provides the best extraction efficiency for this compound.[2][3]

-

Agitate the mixture for 24 hours at room temperature using a shaker or sonicate for 30 minutes.[1][7]

-

-

Separation:

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

-

Carefully decant the supernatant.

-

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

-

Concentration (Optional): The solvent can be removed under reduced pressure using a rotary evaporator to obtain a concentrated extract. The residue can then be redissolved in a known volume of the mobile phase for HPLC analysis.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantitative analysis of this compound in Rhodiola extracts.

Materials and Equipment:

-

HPLC system with a UV-Vis or DAD detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Methanol (for sample and standard preparation)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (B) and Water (A) (with 0.1% formic acid, optional) |

| Gradient | 0-45 min, 7.5% to 20% B; 45-50 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 254 nm[3] |

| Injection Volume | 10-20 µL |

Protocol:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 5 to 200 µg/mL.

-

-

Sample Preparation:

-

Dilute the prepared Rhodiola extract with the mobile phase to a concentration expected to fall within the calibration range.

-

Filter the diluted sample through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Quantitative Data Summary

The concentration of this compound can vary depending on the plant part, geographical origin, and extraction method. The following tables summarize quantitative data from published studies.

Table 1: this compound and Herbacetin Content in Rhodiola rosea Extracts [3]

| Plant Part | Extraction Solvent | This compound (µg/mL extract) | Herbacetin (µg/mL extract) |

| Rhizome | 70% Ethanol | ~1800 | ~180 |

| Root | 70% Ethanol | ~3100 | ~310 |

Note: Herbacetin is another flavonoid often found alongside this compound, typically at a concentration about 10 times lower.[3]

Table 2: Influence of Extraction Solvent on this compound and Herbacetin Yield [3]

| Extraction Solvent | This compound + Herbacetin in Rhizome (µg/mL) | This compound + Herbacetin in Root (µg/mL) |

| Water | ~500 | ~1000 |

| 40% Ethanol | ~1500 | ~2500 |

| 70% Ethanol | ~2000 | ~3500 |

| 90% Ethanol | ~1800 | ~3000 |

Table 3: this compound Content in Different Rhodiola Species [7]

| Rhodiola Species | This compound Content |

| R. crenulata | High |

| R. sacra | High |

| R. kirilowii | Present |

| R. sachalinensis | 7.13 mg/g in dry extract[3] |

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Rhodiola raw material.

Caption: Workflow for this compound Extraction and Quantification.

Signaling Pathways and Mechanisms of Action

This compound has been shown to interact with several key biological pathways. The diagrams below illustrate its known mechanisms of action.

4.2.1. Modulation of HIF-1α Signaling Pathway

Under hypoxic (low oxygen) conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized, leading to the expression of genes involved in adaptation to low oxygen. Under normoxic (normal oxygen) conditions, HIF-1α is rapidly degraded. This compound has been shown to reduce the degradation of HIF-1α under normoxic conditions, potentially preparing cells for hypoxic stress.[5][8]

Caption: this compound's Modulation of the HIF-1α Pathway.

4.2.2. Inhibition of Cytochrome P450 2D6 (CYP2D6)

This compound is a non-competitive inhibitor of CYP2D6, an important enzyme in drug metabolism. This inhibition can lead to drug-herb interactions.[4]

Caption: Non-competitive Inhibition of CYP2D6 by this compound.

4.2.3. Inhibition of Acetylcholinesterase (AChE)

Rhodiola rosea extracts have been shown to inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine. While multiple compounds contribute to this effect, flavonoids like this compound are implicated.[6]

Caption: Inhibition of Acetylcholinesterase by Rhodiola Extract.

Conclusion

This compound is a valuable marker for the quality control of Rhodiola extracts. Its consistent presence in R. rosea and its distinct concentration in different plant parts can aid in the authentication and standardization of commercial products. The protocols provided herein offer a reliable framework for the extraction and quantification of this compound. Furthermore, understanding the biological activities of this compound contributes to a more complete picture of the therapeutic potential of Rhodiola extracts. The inclusion of this compound analysis in routine quality control will ultimately lead to safer and more efficacious Rhodiola-based products for consumers and patients.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Understanding molecular mechanisms of Rhodiola rosea for the treatment of acute mountain sickness through computational approaches (a STROBE-compliant article) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two potent cytochrome P450 2D6 inhibitors found in Rhodiola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salidroside orchestrates metabolic reprogramming by regulating the Hif-1α signalling pathway in acute mountain sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of active components in <i>Rhodiola</i> species based on disease module-guided network pharmacology - Arabian Journal of Chemistry [arabjchem.org]

- 8. Salidroside orchestrates metabolic reprogramming by regulating the Hif-1α signalling pathway in acute mountain sickness - ProQuest [proquest.com]

Application Notes and Protocols for Studying CYP2D6 Drug Interactions Using Rhodiosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs. Understanding the potential for new chemical entities (NCEs) to inhibit CYP2D6 is a crucial step in drug development to prevent adverse drug-drug interactions (DDIs). Rhodiosin, a flavonoid found in Rhodiola rosea, has been identified as a potent and specific non-competitive inhibitor of CYP2D6. This makes it a valuable tool for in vitro studies of CYP2D6-mediated drug interactions.

These application notes provide detailed protocols for utilizing this compound as a reference inhibitor in CYP2D6 inhibition assays, aiding in the characterization of NCEs and the prediction of their DDI potential.

Quantitative Data Summary

This compound exhibits potent inhibitory activity against CYP2D6. The following table summarizes the key quantitative parameters from in vitro studies. For comparison, data for quinidine, a well-known competitive inhibitor of CYP2D6, is also included.

| Compound | Inhibition Type | IC50 (µM) | Ki (µM) | Substrate | In Vitro System |

| This compound | Non-competitive | 0.761 | 0.769 | Dextromethorphan | Human Liver Microsomes |

| Quinidine | Competitive | 0.447 | 0.542 | Dextromethorphan | Human Liver Microsomes |

Interpretation of Data:

-

IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

-

Ki (Inhibition Constant): An indicator of the binding affinity of an inhibitor to an enzyme. For non-competitive inhibitors, the Ki is approximately equal to the IC50. A smaller Ki value signifies a stronger binding affinity.

Experimental Protocols

Protocol 1: Determination of IC50 for a Test Compound using this compound as a Positive Control

This protocol details the steps to determine the IC50 value of a test compound against CYP2D6, using this compound as a positive control for non-competitive inhibition.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound (as a positive control)

-

Test Compound (NCE)

-

Dextromethorphan (CYP2D6 substrate)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

-

96-well microtiter plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis of dextrorphan (the O-demethylated metabolite of dextromethorphan)

Experimental Workflow:

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound and the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a range of concentrations.

-

Prepare a working solution of dextromethorphan in the assay buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw human liver microsomes on ice and dilute to the desired concentration in potassium phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the potassium phosphate buffer.

-

Add the diluted human liver microsomes.

-

Add the various concentrations of the test compound or this compound. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiate and Incubate:

-

Start the enzymatic reaction by adding the dextromethorphan solution and the NADPH regenerating system to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Terminate and Process:

-

Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the formation of dextrorphan.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound and this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Determining the Mechanism of Inhibition (Ki)

This protocol is used to determine if a test compound is a competitive, non-competitive, or other type of inhibitor and to calculate its Ki value.

Materials: Same as Protocol 1.

Procedure:

-

Follow the same initial steps as in Protocol 1 for reagent preparation.

-

Assay Setup:

-

This experiment involves varying the concentrations of both the substrate (dextromethorphan) and the inhibitor (test compound).

-

Set up a matrix in a 96-well plate with several concentrations of dextromethorphan (e.g., 5-6 concentrations bracketing the Km value) and several fixed concentrations of the test compound (including a zero-inhibitor control).

-

-

Incubation and Termination:

-

Follow the same incubation and termination procedures as in Protocol 1.

-

-

Analysis:

-

Quantify the formation of dextrorphan using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the reaction velocity (rate of dextrorphan formation) for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

Analyze the plot to determine the mechanism of inhibition:

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

Mixed Inhibition: Lines intersect in the second or third quadrant.

-

-

Calculate the Ki value using appropriate equations based on the determined mechanism of inhibition. For non-competitive inhibition, the Ki can be determined from the y-intercepts of the Lineweaver-Burk plot.

-

Signaling Pathway and Inhibition Mechanism

The interaction of this compound with CYP2D6 is characterized by non-competitive inhibition. This means that this compound binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate (e.g., dextromethorphan) binds. This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding.

Applications of this compound in Drug Interaction Studies

-

Positive Control: this compound can be used as a reliable positive control for non-competitive inhibition in CYP2D6 assays. This helps to validate the assay performance and provides a benchmark for evaluating the inhibitory potential of test compounds.

-

Mechanism of Inhibition Studies: By comparing the inhibitory profile of a test compound to that of this compound (a known non-competitive inhibitor) and a competitive inhibitor like quinidine, researchers can gain insights into the potential mechanism of inhibition of the new compound.

-

Screening for CYP2D6 Inhibitors: this compound's potent inhibition of CYP2D6 makes it a useful reference compound in high-throughput screening campaigns designed to identify novel CYP2D6 inhibitors.

-

Structure-Activity Relationship (SAR) Studies: As a well-characterized inhibitor, this compound can be used in SAR studies to understand the structural features required for CYP2D6 inhibition.

Conclusion

This compound is a valuable and specific tool for researchers studying CYP2D6-mediated drug interactions. Its characterization as a potent, non-competitive inhibitor, coupled with the detailed protocols provided in these application notes, enables its effective use as a reference compound in in vitro assays. The use of this compound can contribute to a more comprehensive understanding of the DDI potential of new drug candidates, ultimately leading to the development of safer and more effective medicines.

Troubleshooting & Optimization

improving Rhodiosin extraction yield from plant material

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Rhodiosin from plant material, primarily Rhodiola rosea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

This compound is a flavonoid, specifically a herbacetin glycoside (herbacetin-7-O-glucorhamnoside), found in plants of the Rhodiola genus.[1][2][3] The most common source for this compound extraction is Rhodiola rosea, also known as roseroot or golden root.[1][4][5] It can be found in the rhizomes and roots of the plant.[1][2][3]

Q2: Which plant part contains a higher concentration of this compound?

Generally, the roots of Rhodiola rosea have a higher concentration of flavonoids, including this compound, compared to the rhizomes.[1][2][3]

Q3: What is the recommended solvent for extracting this compound?

For optimal extraction of this compound, a hydro-alcoholic solution is recommended. Specifically, 70-90% ethanol has been shown to be most effective.[1][2][3] While detectable in more aqueous extracts, the yield is considerably lower.[1][2][3]

Q4: Does the drying process of the plant material affect this compound stability and yield?

This compound has been found to be reasonably stable during the drying process. Studies have shown that different drying temperatures (e.g., 45°C vs. 65°C) and durations do not significantly affect the flavonoid content.[1]

Q5: What are the common methods for extracting this compound?

Several methods can be used for this compound extraction, including:

-

Maceration: A simple and traditional method involving soaking the plant material in a solvent.[6]

-

Soxhlet Extraction: A more efficient continuous extraction method.[6]

-

Ultrasonic-Assisted Extraction (UAE): Uses ultrasonic waves to enhance extraction efficiency.[6][7]

-

Supercritical Fluid Extraction (SFE): A modern, environmentally friendly method using supercritical fluids like CO2.[6][8]

-

Accelerated Solvent Extraction (ASE): Utilizes elevated temperature and pressure to increase extraction speed and efficiency.[9][10]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low this compound Yield | Incorrect Solvent Concentration: Using a solvent with too high or too low an ethanol concentration. | Optimize the solvent concentration. Studies indicate that 70-90% ethanol provides the best yield for this compound.[1][2][3] |

| Inadequate Extraction Time: The duration of the extraction may be insufficient to extract the target compound fully. | Increase the extraction time. For maceration, this could be several days. For methods like UAE or ASE, refer to optimized protocols. | |

| Improper Plant Material: Using rhizomes instead of roots, or using plant material of poor quality. | Use the roots of Rhodiola rosea as they have a higher flavonoid content.[1][2][3] Ensure the plant material is of good quality and properly identified. | |

| Insufficient Number of Extractions: A single extraction may not be exhaustive. | Perform multiple extraction steps (2-3 repetitions) on the same plant material to maximize the yield.[1] | |